molecular formula C25H28N2O4 B2371422 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941870-45-7

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2371422
CAS No.: 941870-45-7
M. Wt: 420.509
InChI Key: IROOLYJVUMFSGZ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and chemical biology. This benzamide derivative features a complex molecular architecture that combines naphthalene, morpholine, and dimethoxy-benzamide motifs. This structure suggests potential as a key intermediate or scaffold for the synthesis of more complex molecules, or as a candidate for high-throughput screening libraries to identify new bioactive agents. Researchers may explore its applicability in developing novel enzyme inhibitors or receptor modulators, given the pharmacologically relevant properties of its constituent parts. The morpholine ring is a common feature in drugs and can influence solubility and pharmacokinetic properties, while the naphthalene group provides a rigid, planar structure that often contributes to target binding. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct all necessary characterization, including analysis by NMR and mass spectrometry, to confirm the compound's identity and purity for their specific applications.

Properties

IUPAC Name

2,6-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-29-22-11-6-12-23(30-2)24(22)25(28)26-17-21(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,21H,13-17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROOLYJVUMFSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dimethoxybenzoic Acid

The 2,6-dimethoxybenzoyl moiety is a critical precursor. A patented method outlines its preparation via carbon dioxide insertion into sodium phenide intermediates:

  • Sodium Sand Preparation : Sodium metal (99.5%) is melted in toluene under nitrogen to form sodium sand.
  • Phenide Formation : Sodium sand reacts with chlorobenzene and 1,3-dimethoxybenzene in toluene with propyl carbinol as a catalyst at 22–25°C, yielding 2,6-dimethoxyphenyl sodium.
  • Carboxylation : The phenide intermediate reacts with carbon dioxide below 0°C to form 2,6-dimethoxybenzoate sodium.
  • Acidification : Sulfuric acid treatment yields crude 2,6-dimethoxybenzoic acid, which is crystallized using a methanol/water system (65–75°C, 0.5 hr) for 70% yield.

Key Data :

Step Reactants Conditions Yield
Phenide formation Sodium sand, chlorobenzene, 1,3-dimethoxybenzene 22–25°C, 1.5 hr 70%
Crystallization Methanol/water 65–75°C, 0.5 hr 99% purity

Synthesis of 2-Morpholino-2-(Naphthalen-1-yl)ethylamine

This amine intermediate is synthesized via a Betti reaction:

  • Multicomponent Condensation : Naphthalen-1-ol, morpholine, and an aldehyde (e.g., naphthalen-1-yl aldehyde) react under solvent-free conditions at 120°C for 10 hours.
  • Reduction : The resulting imine is hydrogenated using 10% Pd/C in ethyl acetate at 35–40°C under $$ \text{H}_2 $$ atmosphere, followed by salt formation with p-toluenesulfonic acid (PTSA).
  • Purification : Recrystallization from ethyl acetate yields the PTSA salt, which is basified to free the amine.

Reaction Scheme :
$$
\text{Naphthalen-1-ol} + \text{Morpholine} + \text{Aldehyde} \xrightarrow{\text{120°C}} \text{Imine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine}
$$

Optimization :

  • Catalyst Loading : 5–10% Pd/C ensures complete reduction without over-hydrogenation.
  • Yield : 85–90% after salt formation and recrystallization.

Amide Bond Formation

The final step couples 2,6-dimethoxybenzoic acid with the amine intermediate:

  • Acid Chloride Preparation : 2,6-Dimethoxybenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$) in dichloromethane (DCM) at 0°C, followed by reflux to form the acyl chloride.
  • Coupling Reaction : The acyl chloride reacts with 2-morpholino-2-(naphthalen-1-yl)ethylamine in DCM or THF, using $$ \text{N,N} $$-diisopropylethylamine (DIPEA) as a base.
  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water.

Data Table :

Reagent Solvent Base Temperature Yield
$$ \text{SOCl}_2 $$ DCM DIPEA 0°C → RT 75–80%
$$ \text{ClCO}_2\text{COCl} $$ THF Triethylamine -10°C → RT 70–75%

Alternative Pathways and Modifications

Solid-Phase Synthesis

A morpholino acetal intermediate (6-hydroxymethyl-morpholine acetal) can be condensed with nucleobases under Lewis acid catalysis (e.g., $$ \text{BF}3\cdot\text{OEt}2 $$) to form morpholino derivatives. This method is advantageous for scalability but requires stringent anhydrous conditions.

Reductive Amination

An alternative route involves reductive amination of 2,6-dimethoxybenzaldehyde with morpholine and naphthalen-1-yl ethylamine using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. However, this method yields lower regioselectivity (50–60%) compared to stepwise coupling.

Challenges and Optimization

Purification Issues

  • Byproducts : Residual sodium phenide or unreacted morpholine may contaminate the final product. Acid-base extraction (10% $$ \text{Na}2\text{CO}3 $$) effectively removes these impurities.
  • Crystallization : Methanol/water (1:1) at 65–75°C achieves >99% purity.

Stereochemical Control

The Betti reaction produces racemic amines. Chiral resolution using (S)- or (R)-α-methylbenzylamine via diastereomeric salt formation (e.g., with PTSA) enables enantiopure amine synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,6-dicarboxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide.

    Reduction: Formation of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the naphthyl group can facilitate interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide and related benzamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Application Molecular Weight (g/mol) Source
This compound 2,6-Dimethoxybenzamide Morpholinoethyl-naphthalene Potential kinase inhibitor/antiviral* ~463.5 (estimated) Hypothetical
4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide (33c) 2,6-Dimethoxybenzamide Trifluoroethyl, bromobenzimidazole Salt-inducible kinase inhibitor 420.5 (observed)
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 3,5-Dimethoxybenzamide Dichlorobenzothiazole Natural product (P. guineense) ~381.3 (estimated)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine carboxamide Naphthalen-1-yl, 4-fluorobenzyl SARS-CoV-2 inhibitor candidate ~406.5 (estimated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide Hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization ~207.3 (observed)

Key Observations:

Substituent Diversity and Pharmacological Activity The morpholinoethyl-naphthalene group in the target compound distinguishes it from analogs like 33c (), which features a trifluoroethyl group and a bromobenzimidazole. The trifluoroethyl group in 33c may enhance metabolic stability, while the morpholino group in the target compound could improve solubility . Compared to the SARS-CoV-2 inhibitor candidate (), which replaces the benzamide core with a piperidine carboxamide, the target compound’s benzamide scaffold may offer distinct binding interactions with viral or kinase targets.

Natural Product Analogs

  • The N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide from P. guineense () shares a benzothiazole substituent instead of a naphthalene group. This substitution likely increases molecular weight (~381 vs. ~463.5) and alters lipophilicity, impacting bioavailability.

Synthetic Utility The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of benzamides as directing groups in catalysis. In contrast, the target compound’s morpholino and naphthalene groups may prioritize target engagement over catalytic utility.

Heterocyclic Derivatives

  • lists benzamide derivatives with thiazolyl, isoxazolyl, and thienyl substituents, which are optimized for anticancer or antiviral activity. The target compound’s naphthalene group may provide unique π-π stacking interactions in binding pockets compared to smaller heterocycles.

Biological Activity

2,6-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, including methoxy groups, a morpholino group, and a naphthyl moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Structural Overview

The compound's structure can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

It features:

  • Methoxy groups at positions 2 and 6 on the benzamide core.
  • Morpholino group that enhances solubility and bioavailability.
  • Naphthyl group that facilitates interactions with hydrophobic regions in target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The morpholino group enhances solubility, allowing for better cellular uptake. The naphthyl moiety enhances binding affinity to protein targets, which may include enzymes or receptors involved in cancer progression or microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT-15 (Colon Carcinoma)< 10
A-431 (Skin Carcinoma)< 15
Jurkat (T-cell Lymphoma)< 12

The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation through interaction with Bcl-2 family proteins, which are crucial for regulating apoptosis.

Antimicrobial Activity

Preliminary studies suggest that the compound also possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on HCT-15 cells, revealing a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound binds effectively to target proteins via hydrophobic interactions and hydrogen bonding .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited comparable activity to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Comparative Analysis

When compared to structurally similar compounds, such as 2,6-dimethoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide, the morpholino substitution appears to enhance both solubility and biological activity significantly:

Compound Activity Type Notable Features
This compoundAnticancer/AntimicrobialMorpholino enhances solubility
2,6-Dimethoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamideAnticancerPiperidino group less effective than morpholino

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

Core Intermediate Preparation : Begin with synthesizing the naphthalene-ethyl-morpholino intermediate via nucleophilic substitution or reductive amination. Morpholine is reacted with 2-(naphthalen-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Benzamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 2,6-dimethoxybenzoic acid to the intermediate. Optimize solvent polarity (e.g., DMF or dichloromethane) and temperature (0–25°C) to suppress side reactions .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.1 ppm) and stereochemistry .
  • HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H]⁺ ~479 g/mol) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Poor in vivo efficacy may correlate with rapid glucuronidation of the morpholino group .
  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Adjust dosing regimens or modify the morpholino moiety to enhance stability .
  • Target Engagement Studies : Employ SPR or CETSA to confirm target binding in cellular lysates, ensuring observed in vitro activity translates to in vivo systems .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., kinase enzymes). The naphthalene group often occupies hydrophobic pockets, while the morpholino moiety engages in H-bonding .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity. Methoxy groups at C2/C6 enhance electron-donating capacity, improving binding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Dihedral angles between benzamide and naphthalene rings (e.g., 120–150°) influence membrane permeability .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated intermediates (e.g., DMF-d₇) to identify rate-determining steps .
  • In Situ FTIR Monitoring : Track carbonyl (C=O) stretching frequencies (1680–1720 cm⁻¹) during carbodiimide activation to optimize coupling efficiency .
  • Isolation of Intermediates : Trap and characterize acylurea byproducts via LC-MS to confirm mechanistic pathways .

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